An In-depth Technical Guide to 4-Pentynoic Acid: Structure, Properties, and Biological Activity
An In-depth Technical Guide to 4-Pentynoic Acid: Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pentynoic acid, a terminal alkynoic carboxylic acid, serves as a versatile building block in organic synthesis and has garnered interest for its biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic characterization, synthesis, and analytical methods. Furthermore, it delves into its role as a hypoglycemic agent, proposing a potential mechanism of action based on current scientific understanding.
Chemical Structure and Formula
4-Pentynoic acid is a five-carbon carboxylic acid containing a terminal alkyne group.
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Molecular Formula: C₅H₆O₂[1]
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IUPAC Name: Pent-4-ynoic acid[1]
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CAS Number: 6089-09-4[1]
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Synonyms: Propargylacetic acid[2]
Structure:
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of 4-pentynoic acid is presented below.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 98.10 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 54-57 °C | [3] |
| Boiling Point | 110 °C at 30 mmHg | [3] |
| Solubility | Soluble in water and low polarity organic solvents. | [3] |
Spectroscopic Data
| Technique | Key Data | Reference |
| ¹H NMR | (400MHz, CDCl₃) δ: 2.61-2.59 (m, 2H), 2.52-2.48 (m, 2H), 1.98-1.95 (m, 1H) ppm | [3][4] |
| ¹³C NMR | Full spectrum available through subscription services. | [5] |
| IR Spectroscopy | Data available in the NIST WebBook. | [6] |
| Mass Spectrometry | Electron ionization mass spectrum available in the NIST WebBook. | [2] |
Experimental Protocols
Synthesis of 4-Pentynoic Acid from 4-Pentyn-1-ol
This protocol describes the oxidation of 4-pentyn-1-ol using Jones reagent to yield 4-pentynoic acid.[3][4]
Materials:
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4-Pentyn-1-ol
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Acetone
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Jones reagent (Chromium trioxide in sulfuric acid)
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Ether (Et₂O)
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Anhydrous sodium sulfate (Na₂SO₄)
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Saturated brine solution
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Silica gel for column chromatography
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Hexane
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Deionized water
Procedure:
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Dissolve 4-pentyn-1-ol (1.0 eq) in acetone in a round-bottom flask and cool the solution to 0 °C in an ice bath.
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Slowly add Jones reagent dropwise to the stirred solution. Continue the addition until the orange color of the Jones reagent persists.
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Allow the reaction mixture to warm to room temperature and continue to stir for 1 hour. If the color fades, add more Jones reagent to maintain the orange color.
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Upon completion of the reaction (monitored by TLC), quench the reaction by adding deionized water.
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Extract the aqueous mixture several times with ether.
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Combine the organic extracts and wash with saturated brine.
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Dry the organic layer over anhydrous sodium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel, eluting with a mixture of hexane and ether (e.g., 8:2 v/v) to afford pure 4-pentynoic acid.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This is a general protocol for the analysis of short-chain fatty acids, which can be adapted for 4-pentynoic acid.[7]
Instrumentation:
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HPLC system with a UV detector
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Reverse-phase C18 column (e.g., Newcrom R1)[7]
Mobile Phase:
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A mixture of acetonitrile, water, and an acidifier (e.g., phosphoric acid or formic acid for MS compatibility). The exact ratio should be optimized for best separation.[7]
Procedure:
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Standard Preparation: Prepare a stock solution of 4-pentynoic acid of known concentration in the mobile phase. Prepare a series of dilutions to create a calibration curve.
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Sample Preparation: Dissolve the sample containing 4-pentynoic acid in the mobile phase and filter through a 0.45 µm syringe filter.
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Chromatographic Conditions:
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Column: Reverse-phase C18 column.
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Mobile Phase: Isocratic or gradient elution with an acetonitrile/water/acid mixture.
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Flow Rate: Typically 0.5-1.5 mL/min.
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Detection: UV detection at an appropriate wavelength (e.g., 210 nm).
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Injection Volume: 10-20 µL.
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Analysis: Inject the standards and samples. Quantify the amount of 4-pentynoic acid in the sample by comparing its peak area to the calibration curve.
Biological Activity and Proposed Signaling Pathway
4-Pentynoic acid has been identified as a hypoglycemic agent.[3] Its mechanism of action is not fully elucidated, but evidence from related compounds suggests it may act by inhibiting gluconeogenesis, the metabolic pathway for glucose synthesis.[4][7][8] Additionally, its effects on liver tyrosine aminotransferase and plasma corticosterone point towards an interaction with the hypothalamic-pituitary-adrenal (HPA) axis and glucocorticoid signaling.
Proposed Mechanism of Hypoglycemic Action
Based on the available information, a plausible, though not definitively proven, mechanism is that 4-pentynoic acid inhibits key enzymes in the gluconeogenic pathway in the liver. This leads to a decrease in hepatic glucose output and consequently, lower blood glucose levels. The observed increase in plasma corticosterone could be a compensatory response to the hypoglycemia or a direct effect on the HPA axis. The elevation in liver tyrosine aminotransferase is consistent with increased glucocorticoid activity.
Short-chain fatty acids are known to interact with G-protein coupled receptors (GPCRs) such as FFAR2 and FFAR3, which can modulate the secretion of incretins like GLP-1, leading to enhanced insulin secretion.[9] It is conceivable that 4-pentynoic acid could also engage these pathways.
Visualizations
Conclusion
4-Pentynoic acid is a valuable chemical entity with established synthetic utility and emerging biological significance. This guide provides a foundational understanding for researchers interested in its chemistry and potential therapeutic applications. Further investigation is warranted to fully elucidate the molecular mechanisms underlying its hypoglycemic effects and its interactions with metabolic signaling pathways. This will be crucial for the development of novel therapeutics targeting metabolic disorders.
References
- 1. 4-Pentynoic acid | C5H6O2 | CID 22464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Pentynoic acid [webbook.nist.gov]
- 3. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The regulation of gluconeogenesis. The effect of pent-4-enoic acid on gluconeogenesis and on the gluconeogenic metabolite concentrations of isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. 4-Pentenoic acid [webbook.nist.gov]
- 7. Inhibition of hepatic gluconeogenesis and fatty acid oxidation by pent-4-enoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of inhibition of gluconeogenesis by 4-pentenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Short-Chain Fatty Acids Stimulate Glucagon-Like Peptide-1 Secretion via the G-Protein–Coupled Receptor FFAR2 - PMC [pmc.ncbi.nlm.nih.gov]
